molecular formula C8H17NO4S B2831675 Ethyl 6-sulfamoylhexanoate CAS No. 848432-25-7

Ethyl 6-sulfamoylhexanoate

Cat. No.: B2831675
CAS No.: 848432-25-7
M. Wt: 223.29
InChI Key: IDJZOWZPEUZHNR-UHFFFAOYSA-N
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Description

Ethyl 6-sulfamoylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular ester is notable for its unique structure, which includes a sulfonamide group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-(aminosulfonyl)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst, such as sulfuric acid. The reaction proceeds as follows: [ \text{Hexanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 6-sulfamoylhexanoate} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Hexanoic acid.

    Reduction: Hexanol.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Ethyl 6-sulfamoylhexanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-(aminosulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Hexanoic acid, ethyl ester: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    Hexanoic acid, 6-(aminosulfonyl)-, methyl ester: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.

Uniqueness: Ethyl 6-sulfamoylhexanoate is unique due to the presence of both an ester and a sulfonamide group, providing a combination of properties that can be exploited in various applications. Its dual functionality makes it a versatile compound in synthetic chemistry and potential therapeutic research.

Properties

IUPAC Name

ethyl 6-sulfamoylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJZOWZPEUZHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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